

3-(3-Nitrophenoxy)propionic acid physical and chemical properties

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Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)propionic acid

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An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(3-Nitrophenoxy)propionic acid**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes available quantitative data, outlines general experimental protocols, and presents a logical workflow for the characterization of such a novel chemical entity.

Core Physical and Chemical Properties

3-(3-Nitrophenoxy)propionic acid, with the CAS number 91004-46-5, is a nitroaromatic compound.^[1] Limited experimental data is available in public literature. The following table summarizes the reported physical and chemical properties.

Property	Value	Source
Molecular Formula	C9H9NO5	[1]
Molecular Weight	211.17 g/mol	[1]
Boiling Point	374.8 °C at 760 mmHg	[2]
Flash Point	180.5 °C	[2]
Density	1.38 g/cm ³	[2]
Refractive Index	1.571	[2]

Note: Experimental data for melting point, aqueous solubility, and pKa for **3-(3-Nitrophenoxy)propionic acid** are not readily available in the surveyed literature.

For comparative purposes, the properties of the structurally similar compound, 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9), are provided below. It is crucial to note that this is a different chemical entity with a different molecular formula (C9H9NO4) and molecular weight (195.17 g/mol).[3][4][5]

Property	Value	Source
Molecular Formula	C9H9NO4	[4]
Molecular Weight	195.17 g/mol	[4]
Melting Point	115 °C	[6]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **3-(3-Nitrophenoxy)propionic acid** are not available in the reviewed literature. However, based on fundamental principles of organic chemistry, the following general methodologies can be proposed.

Synthesis

A plausible synthetic route for **3-(3-Nitrophenoxy)propionic acid** is the Williamson ether synthesis. This would involve the reaction of 3-nitrophenol with a 3-halopropionic acid ester (e.g., ethyl 3-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester.

General Protocol:

- **Alkylation:** To a solution of 3-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, then add ethyl 3-bromopropionate dropwise. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
- **Hydrolysis:** Dissolve the purified ester in a mixture of ethanol and water containing a base such as sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- **Acidification and Isolation:** Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Analysis

A general approach for the analysis of **3-(3-Nitrophenoxy)propionic acid** would involve High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and spectroscopic methods for structural confirmation.

General HPLC Method:

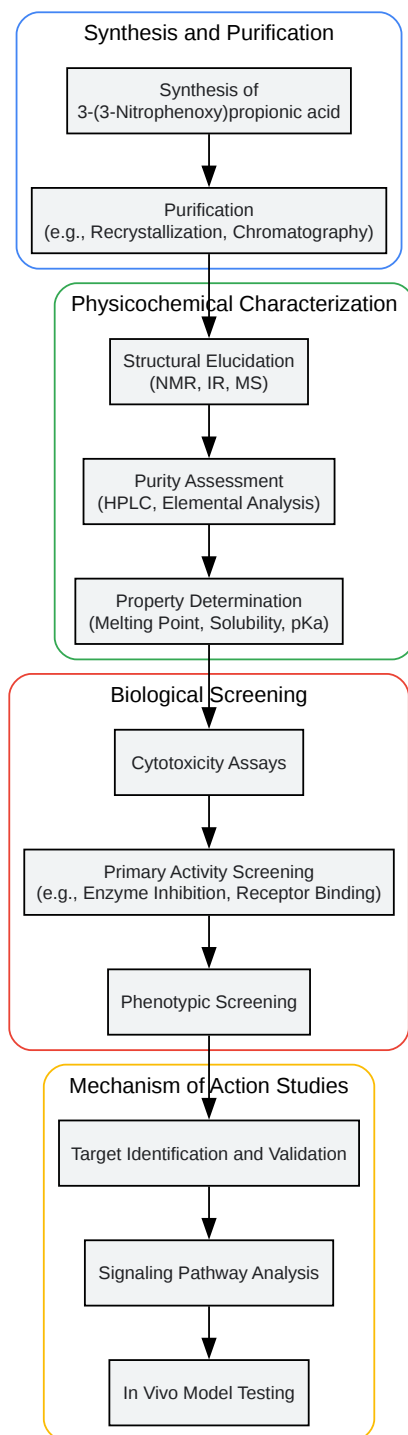
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

- Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm).
- Quantification: An external standard method using a calibration curve prepared from a pure analytical standard of **3-(3-Nitrophenoxy)propionic acid**.

Logical Workflow for Characterization

As there is no specific signaling pathway or biological activity reported for **3-(3-Nitrophenoxy)propionic acid**, the following diagram illustrates a logical experimental workflow for the physicochemical and biological characterization of a novel compound of this nature. This workflow is designed to guide researchers in systematically evaluating its properties.

Workflow for Physicochemical and Biological Characterization

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Caption: A logical workflow for the characterization of a novel chemical entity.

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or potential signaling pathway involvement of **3-(3-Nitrophenoxy)propionic acid**. The biological effects of the related compound, 3-nitropropionic acid (3-NPA), are well-documented. 3-NPA is a mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, leading to neurotoxic effects.^{[7][8]} However, due to the structural differences, specifically the presence of a phenoxy linker in the target compound, it cannot be assumed that **3-(3-Nitrophenoxy)propionic acid** shares the same biological activity profile as 3-NPA. Any investigation into its biological effects should be conducted with appropriate safety precautions and would represent a novel area of research.

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